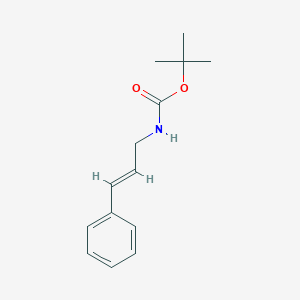

tert-Butyl cinnamylcarbamate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Cinnamylcarbamate and Analogs

Direct Synthesis Approaches

Direct methods for the synthesis of tert-butyl cinnamylcarbamate primarily involve the formation of the carbamate (B1207046) bond through the reaction of a cinnamyl precursor with a tert-butoxycarbonylating agent. These approaches are often straightforward and efficient, making them widely utilized in organic chemistry.

Formation of the Carbamate Linkage

The construction of the carbamate functional group is the cornerstone of synthesizing this compound. Several reliable methods have been established for this transformation, each with its own set of advantages and applications.

A fundamental approach to carbamate synthesis is the reaction of an alcohol with an isocyanate. In the context of this compound, this involves the reaction of tert-butanol with cinnamyl isocyanate. The isocyanate, being highly electrophilic at the carbonyl carbon, readily reacts with the nucleophilic oxygen of tert-butanol. This reaction is often facilitated by the use of a base or an acid catalyst to enhance the nucleophilicity of the alcohol or to activate the isocyanate, respectively. The general mechanism involves the nucleophilic attack of the alcohol on the isocyanate, followed by proton transfer to form the stable carbamate product. While this method is conceptually simple, the availability and stability of the corresponding isocyanate, in this case, cinnamyl isocyanate, are crucial considerations.

One of the most common and versatile methods for the synthesis of tert-butyl carbamates is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. chemicalbook.comwikipedia.org This method, known as Boc protection, is widely favored due to its mild reaction conditions and the high yields it typically affords. The reaction involves the nucleophilic attack of the cinnamylamine (B1233655) on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butoxycarbonyl and a molecule of carbon dioxide, to yield the desired this compound. The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), to neutralize the acidic byproduct and to catalyze the reaction. wikipedia.org A variety of solvents can be employed, including aqueous and organic media, making this method highly adaptable to different substrates. nih.gov

Table 1: Synthesis of this compound using Di-tert-butyl Dicarbonate

| Entry | Cinnamylamine Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cinnamylamine | NaHCO₃ | Dichloromethane (B109758)/Water | Room Temperature | >95 |

| 2 | Cinnamylamine | DMAP (catalytic) | Acetonitrile (B52724) | Room Temperature | High |

| 3 | Substituted Cinnamylamine | Triethylamine | Tetrahydrofuran | 0 to Room Temperature | 85-95 |

The reaction of cinnamyl alcohol with Boc₂O in the presence of DMAP can sometimes lead to the formation of not only the expected O-Boc derivative but also a symmetrical carbonate as a byproduct. chemicalbook.com

The Curtius rearrangement provides an alternative and powerful route to isocyanates, which can then be trapped in situ with tert-butanol to afford the corresponding tert-butyl carbamate. wikipedia.orgwikibooks.org This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097), which is typically prepared from a carboxylic acid derivative. nih.govnih.gov For the synthesis of this compound, the starting material would be cinnamic acid or its corresponding acyl chloride or ester.

The process begins with the conversion of the carboxylic acid to an acyl azide. This transformation can be achieved through various reagents, such as diphenylphosphoryl azide (DPPA) or by treating the corresponding acyl chloride with sodium azide. rsc.org Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the cinnamyl isocyanate intermediate. wikipedia.org In the presence of tert-butanol, this highly reactive isocyanate is immediately trapped to yield the stable this compound. A significant advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon. nih.gov

One-pot procedures have been developed where the carboxylic acid is converted to the acyl azide, which then rearranges and is trapped by tert-butanol in a single reaction vessel, offering a more streamlined and efficient process. nih.gov

Table 2: Synthesis of tert-Butyl Carbamates via Curtius Rearrangement

| Entry | Starting Carboxylic Acid | Azide-Forming Reagent | Solvent | Trapping Agent | Yield (%) |

| 1 | Cinnamic Acid | Diphenylphosphoryl Azide (DPPA) | Toluene | tert-Butanol | Good |

| 2 | Aliphatic Carboxylic Acid | Sodium Azide / Di-tert-butyl dicarbonate | Tetrahydrofuran | tert-Butanol | High |

| 3 | Aromatic Carboxylic Acid | Oxalyl Chloride then Sodium Azide | Acetone/Water | tert-Butanol | 75 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules. tcichemicals.comnih.gov While not a direct route to this compound itself, MCRs like the Passerini and Ugi reactions can be employed to synthesize structurally related α-acyloxy amides and α-aminoacyl amides, respectively, which can be precursors or analogs. nih.govnih.gov

For instance, a Passerini three-component reaction could theoretically involve cinnamaldehyde (B126680), a carboxylic acid, and tert-butyl isocyanide to generate an α-acyloxy amide. While this does not directly yield a carbamate, it showcases the power of MCRs in rapidly assembling complex structures from simple building blocks.

A more relevant conceptual application would be a modified Ugi four-component reaction. The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com By carefully selecting the components, it is conceivable to design a reaction that leads to a product containing the cinnamyl and tert-butylcarbamate moieties. For example, using cinnamaldehyde, an amine, a carboxylic acid, and a tert-butyl isocyanide could lead to a complex amide product. While the direct synthesis of this compound via a standard MCR is not straightforward, the principles of MCRs can be applied to generate diverse libraries of related compounds.

Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral, non-racemic carbamates is of great importance, particularly in the pharmaceutical industry. Stereoselective and enantioselective methods for the synthesis of this compound analogs focus on controlling the stereochemistry of the final product.

One effective strategy involves the use of chiral catalysts in allylic substitution reactions. For instance, iridium-catalyzed enantioselective allylation of carbamates with achiral allylic carbonates can produce branched N-allyl carbamates with high enantioselectivity. acs.orgorganic-chemistry.org This method allows for the direct formation of conveniently protected primary allylic amines. The reaction of various carbamates, including those with Boc, Fmoc, and Cbz protecting groups, with cinnamyl carbonates in the presence of a chiral iridium catalyst has been shown to proceed with high yields and excellent enantioselectivities. organic-chemistry.org

Another approach involves the diastereoselective synthesis of amino alcohols, which can then be converted to the corresponding carbamates. For example, the palladium-catalyzed aminochlorocyclization of allylic carbamates can proceed with high diastereoselectivity to form oxazolidinones, which are precursors to chiral amino alcohols. researchgate.net

Computational studies have also been employed to understand the mechanism and stereoselectivity of such reactions, aiding in the design of more efficient and selective catalysts for the synthesis of enantioenriched allyl carbamates. nih.gov These advanced synthetic methods provide access to a wide range of chiral this compound analogs, which are valuable building blocks in the synthesis of complex, biologically active molecules.

Catalyst Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient formation of carbamates. Palladium-based systems, organocatalysts, and metal-free conditions each offer unique advantages for the synthesis of this compound and related structures.

Palladium catalysts are instrumental in modern organic synthesis for their ability to facilitate the formation of carbon-nitrogen bonds. rsc.org An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.govorganic-chemistry.orgmit.edu This transformation allows for the in situ generation of an aryl isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org

For the synthesis of tert-butyl carbamates (Boc-protected amines), tertiary alcohols like tert-butanol are used. nih.gov While primary and secondary alcohols react efficiently, the lower reactivity of tertiary alcohols often necessitates modified conditions, such as using tert-butanol as the solvent, to achieve high yields. nih.govorganic-chemistry.org The use of aryl triflates as coupling partners can expand the substrate scope, particularly for sterically hindered substrates. organic-chemistry.org This methodology provides direct access to a wide range of carbamate protecting groups. nih.govmit.edu

Table 1: Representative Palladium-Catalyzed Synthesis of Aryl tert-Butyl Carbamates

| Aryl Halide/Triflate | Catalyst System | Alcohol | Yield (%) |

|---|---|---|---|

| 4-chlorobenzonitrile | Pd₂(dba)₃ / Ligand | tert-Butanol | 94% |

| 1-chloro-4-nitrobenzene | Pd₂(dba)₃ / Ligand | tert-Butanol | 85% |

| Phenyl triflate | Pd(OAc)₂ / Ligand | tert-Butanol | 81% |

| 2,6-dimethylphenyl triflate | Pd(OAc)₂ / Ligand | tert-Butanol | 60% |

Data synthesized from findings reported in organic chemistry literature. nih.gov

Organocatalysis has emerged as a powerful, cost-effective, and environmentally sustainable strategy in organic synthesis. researchgate.net In the context of carbamate synthesis, organocatalytic methods can facilitate key bond-forming reactions under mild conditions. For instance, an asymmetric domino annulation of 2-isothiocyanato-1-indanones with tert-butyl 2-hydroxybenzylidenecarbamates, generated in situ, has been developed. rsc.org This highlights the use of organocatalysts to construct complex heterocyclic systems incorporating a carbamate moiety.

Chiral organocatalysts, such as those based on cinchona alkaloids or camphor, are employed to induce enantioselectivity in various transformations. mdpi.comnih.gov Cinchona-based catalysts have been effective in asymmetric Michael reactions and Friedel-Crafts reactions, demonstrating their potential for creating chiral centers in molecules containing carbamate groups. mdpi.com While a direct organocatalytic synthesis of this compound is not prominently detailed, these approaches represent a frontier for developing asymmetric routes to carbamate analogs.

The synthesis of carbamates can also be achieved without the use of metal catalysts, aligning with the principles of green chemistry. A common metal-free approach involves the Curtius rearrangement. organic-chemistry.org In this method, a carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate undergoes a thermal or photochemical rearrangement to an isocyanate, which is then trapped by an alcohol to furnish the carbamate. organic-chemistry.org

Another notable metal-free strategy is a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This reaction is typically promoted by a base such as cesium carbonate. More recent advancements include the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO₂ capture agent and a catalyst, in conjunction with a regenerable nonmetallic reagent like Si(OMe)₄. organic-chemistry.orgresearchgate.net Additionally, a novel method utilizes lithium tert-butoxide (t-BuOLi) as a base to directly convert Boc-protected amines into other carbamates, thiocarbamates, or ureas, avoiding toxic reagents and metal catalysts. nih.gov

Table 2: Comparison of Metal-Free Carbamate Synthesis Methods

| Method | Key Reagents | Intermediate | Advantages |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic acid, (Boc)₂O, NaN₃ | Acyl azide, Isocyanate | Wide functional group tolerance. |

| Three-Component Coupling | Amine, CO₂, Alkyl Halide, Base | Carbamate anion | Utilizes CO₂ as a C1 source. |

| DBU/Si(OMe)₄ System | Amine, CO₂, Alcohol, DBU, Si(OMe)₄ | Activated CO₂ | Metal-free, regenerable reagent. researchgate.net |

| Direct Conversion | Boc-protected amine, t-BuOLi, Alcohol | Isocyanate | Sustainable, avoids hazardous reagents. nih.gov |

Precursor and Intermediate Synthesis

Cinnamyl derivatives, which serve as the backbone for this compound, can be synthesized through various established methods. Cinnamic acid and its derivatives are common starting materials.

From Cinnamic Acid: Cinnamic acid can be converted to cinnamyl esters via a modified Steglich esterification using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov The resulting ester can then be reduced to cinnamyl alcohol using reagents such as diisobutylaluminium hydride (DIBAL-H). acs.org

From Benzaldehyde: A convenient one-pot synthesis of cinnamyl cinnamates can be achieved from benzaldehydes by reaction with a specific phosphorane. researchgate.net

Oxidation of Cinnamyl Alcohol: Alternatively, cinnamyl alcohol can be oxidized to cinnamaldehyde, which can then undergo further transformations to introduce the desired functional groups. beilstein-journals.org

These methods provide access to key cinnamyl precursors like cinnamyl alcohol or cinnamyl halides, which can then be reacted to form the final carbamate product.

The "tert-butyl carbamate" portion of the target molecule is typically introduced using specific tert-butyl-containing reagents.

tert-Butyl Carbamate: This fundamental reagent can be prepared in a one-step procedure by reacting t-butyl alcohol with sodium cyanate in the presence of trifluoroacetic acid. orgsyn.org This method is particularly effective for tertiary alcohols, for which other carbamate synthesis methods are often unsatisfactory. orgsyn.org tert-Butyl carbamate can then be used as a nucleophile in various reactions. orgsyn.org

Di-tert-butyl Dicarbonate ((Boc)₂O): Commonly known as Boc anhydride, this is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, alcohols, and other functional groups. It is central to many carbamate synthesis strategies, including metal-free methods involving the Curtius rearrangement. organic-chemistry.org

Isobutyl Chloroformate: In some multi-step syntheses, N-Boc protected amino acids are activated with isobutyl chloroformate to form a mixed anhydride, which then reacts with an amine to form a peptide-like bond, demonstrating a method to build complex carbamate derivatives. google.com

Scalable and Sustainable Synthetic Protocols

Recent advancements have highlighted the efficacy of deep eutectic solvents (DESs) as a green and practical medium for the chemoselective N-tert-butyloxycarbonylation of amines. researchgate.net One such system, a combination of urea and choline chloride, offers a biodegradable and cost-effective alternative to conventional organic solvents. researchgate.net This method allows for the selective N-Boc protection of a wide range of amines, including those with aromatic and aliphatic structures, using di-tert-butyl dicarbonate (Boc₂O). The reactions proceed under mild conditions and typically result in excellent yields of the desired carbamate with short reaction times and no significant side product formation. researchgate.net The use of such DESs aligns with the principles of green chemistry by providing a non-toxic and biodegradable reaction environment. researchgate.net

Another significant stride towards sustainable synthesis involves the use of water as a solvent, which is an inexpensive, non-toxic, and environmentally safe choice. nih.gov An eco-friendly protocol has been developed for the N-Boc protection of various amines using di-tert-butyl dicarbonate in a water-acetone medium under catalyst-free conditions. nih.gov This method is highly efficient, affording the corresponding monocarbamates in excellent yields with short reaction times. nih.gov Notably, this aqueous system avoids the formation of common side products such as isocyanates and ureas. nih.gov The simplicity of this procedure, which often allows for product isolation by simple filtration or extraction, presents a scalable and more sustainable alternative to traditional methods that rely on volatile and hazardous organic solvents. nih.gov

The general reaction conditions for the N-Boc protection of amines are flexible, allowing for adaptation to scalable industrial production. fishersci.co.uk The process typically involves reacting the amine with di-tert-butyl dicarbonate in the presence of a base. fishersci.co.uk While traditional methods often employ organic solvents like tetrahydrofuran (THF) or acetonitrile, the shift towards greener alternatives like water or DESs is a key focus of sustainable protocol development. researchgate.netnih.govfishersci.co.uk

The following interactive data table summarizes the key findings for scalable and sustainable synthetic protocols applicable to the synthesis of this compound from cinnamyl amine.

| Parameter | Urea-Choline Chloride (DES) Protocol | Water-Acetone Protocol |

| Starting Material | Cinnamyl amine | Cinnamyl amine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Urea-Choline Chloride | Water-Acetone (9.5:0.5) |

| Catalyst | None | None |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | Short (typically minutes to a few hours) | 8-12 minutes |

| Yield | Excellent | Excellent |

| Sustainability | Biodegradable, cost-effective solvent | Environmentally benign, non-toxic solvent |

| Product Isolation | Extraction | Filtration or extraction |

These protocols demonstrate a clear path towards the large-scale and environmentally responsible production of this compound and its analogs, minimizing waste and avoiding the use of hazardous materials.

Reactivity and Mechanistic Investigations of Tert Butyl Cinnamylcarbamate

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of tert-butyl cinnamylcarbamate is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc groups are known to be stable towards basic and nucleophilic conditions, but are sensitive to acidic environments. While specific hydrolytic studies on this compound are not extensively detailed in the provided search results, the stability can be inferred from the behavior of related compounds. For instance, certain monoesters with hindered amine moieties have shown extreme stability against hydrolysis under neutral conditions, which can be attributed to stable internal structures that reduce the electrophilicity of the key atoms. cnrs.fr

Under neutral or basic aqueous conditions, this compound is expected to be relatively stable. Decomposition, if it occurs, would likely be slow. However, the presence of acid would catalyze the hydrolysis of the carbamate (B1207046), leading to the decomposition pathway detailed in the acid-catalyzed deprotection section. The cinnamyl moiety itself does not readily react with water under neutral conditions, though the double bond is susceptible to other transformations as discussed in later sections.

**3.2. Cleavage of the tert-Butyl Carbamate Moiety

The tert-butyl carbamate (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in many reaction conditions and the variety of methods available for its removal.

The most common method for the cleavage of the Boc group is through acid catalysis. The reaction proceeds under anhydrous acidic conditions, which are necessary to generate the reactive tert-butyl cation. organic-chemistry.org The mechanism involves a multi-step process:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. commonorganicchemistry.com

C-O Bond Cleavage: The protonated intermediate undergoes cleavage, losing the stable tert-butyl cation to form a carbamic acid. commonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Salt Formation: The liberated cinnamylamine (B1233655) is protonated by the excess acid in the medium to form the corresponding amine salt, such as an HCl salt. commonorganicchemistry.com

The generated tert-butyl cation is a reactive electrophile that can be quenched by a suitable nucleophilic trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com To prevent unwanted side reactions where the cation might alkylate other nucleophilic sites on the substrate, scavengers are sometimes employed. organic-chemistry.org Various acids are effective for this transformation, including aqueous phosphoric acid, which is noted as an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

While acid-catalyzed deprotection is prevalent, several non-acidic methods have been developed to remove the Boc group, which are particularly useful for substrates containing other acid-sensitive functional groups. researchgate.net These methods offer alternative selectivity and milder conditions.

| Reagent/System | Conditions | Notes | Source(s) |

| Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilane | Catalytic MB•+, sacrificial HSiEt3 | A mild method that facilitates the cleavage of the C−O bond without high temperatures or strong acids. The silane (B1218182) accelerates the reaction. | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgacs.org |

| Tetrabutylammonium Fluoride (Bu4NF) | Refluxing THF | Effective for cleaving carbamates on various substrates, including indole (B1671886) derivatives. Reaction times vary depending on the specific carbamate. | lookchem.com |

| Oxalyl Chloride / Methanol | Room temperature, 1-4 hours | A mild and selective method tolerant of several functional groups. A postulated mechanism involves the formation of an oxazolidinedione-like intermediate. | rsc.org |

| Zinc Bromide (ZnBr2) | Dichloromethane (B109758) (DCM) | A Lewis acid approach that can chemoselectively hydrolyze tert-butyl esters, but N-Boc groups are also found to be labile under these conditions. | researchgate.net |

**3.3. Reactions Involving the Cinnamyl Moiety

The reactivity of the cinnamyl moiety in this compound is dominated by the carbon-carbon double bond, which can participate in various addition reactions, most notably photochemical cycloadditions.

The [2+2] photocycloaddition is a significant photochemical reaction that forms cyclobutane (B1203170) rings from two olefin units. researchgate.nettum.de Cinnamate derivatives are well-suited precursors for these reactions. researchgate.net The process is typically initiated by irradiating the substrate with light, often in the presence of a photosensitizer. researchgate.netnih.gov

The reaction can be intermolecular, such as in photodimerization, or intramolecular if a second alkene is present in the same molecule. tum.deresearchgate.net For cinnamates, visible-light triplet sensitization can lead to the formation of substituted cyclobutanes through a proposed diradical intermediate. nih.gov The efficiency, yield, and stereoselectivity of these reactions can be highly dependent on the reaction medium, with different outcomes observed in organic solvents versus supramolecular gels or aqueous solutions. nih.gov The use of chiral photosensitizers can induce enantioselectivity in the cycloaddition, yielding chiral cyclobutane products with high enantiomeric excess. nih.gov

A specific pathway for [2+2] photocycloadditions involves the formation of radical ions. Photoinduced electron transfer (PET) between an electron donor and an electron acceptor can generate a radical cation/radical anion pair. acs.org This process is distinct from reactions proceeding through neutral excited states. Anions in their excited state are potent electron donors. uni-regensburg.de

For activated alkenes like those in the cinnamyl system, reductive dimerization is a characteristic reaction of the derived radical anions. researchgate.net The PET process can initiate the cycloaddition, where the combination of the radical cation and radical anion pair leads to the formation of the cyclobutane product. acs.org This type of radical ion reaction is atom-economic and can occur without the need for an external photocatalyst if one of the reacting partners can absorb light and initiate the electron transfer. acs.org Research has shown that the [2+2] cycloaddition of an excited phthalimide (B116566) anion to a double bond, for instance, is a stereospecific process that proceeds through such a mechanism. uni-regensburg.de

Reactions Involving the Cinnamyl Moiety

Olefinic Transformations

The double bond in this compound is susceptible to a range of addition and transformation reactions typical of alkenes.

The carbon-carbon double bond of the cinnamyl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into tert-butyl dihydrocinnamylcarbamate. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective for this purpose, typically using molecular hydrogen (H₂) as the hydrogen source. researchgate.netnih.govmdpi.com

The selective hydrogenation of the C=C double bond in the presence of the aromatic ring is generally facile. In the case of α,β-unsaturated aldehydes like cinnamaldehyde (B126680), selective hydrogenation of the C=C bond over the C=O bond can be achieved, although the reverse is often desired and more challenging. For a substrate like this compound, the primary reaction under standard hydrogenation conditions is the saturation of the olefin. researchgate.netmdpi.com Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate, represents an alternative, often milder, method for achieving the same transformation. nih.gov

The olefinic bond of cinnamyl derivatives can undergo various oxidative transformations. One such reaction is the copper-catalyzed aerobic aminooxygenation of cinnamyl N-alkoxycarbamates. acs.org In this process, both the nitrogen and an oxygen atom are added across the double bond to form a cyclic product. For example, cinnamyl N-methoxycarbamate cyclizes in the presence of a copper(II) acetate (B1210297) catalyst and air to form the corresponding 5-phenyl-4-(methoxymethyl)oxazolidin-2-one. acs.org This reaction is proposed to proceed through an amidyl radical pathway. acs.org Although this specific example uses an N-alkoxycarbamate, it highlights a potential oxidative cyclization pathway for derivatives of this compound.

Other oxidative transformations, such as epoxidation or dihydroxylation, are also common for styrenyl systems, which would yield the corresponding epoxide or diol, respectively, while leaving the carbamate group intact under appropriate conditions.

Beyond the [2+2] photocycloadditions, the cinnamyl system can participate in other types of cycloadditions. For example, cinnamyl derivatives can act as the 2π component in [4+2] cycloadditions (Diels-Alder reactions) or as the dipolarophile in [3+2] cycloadditions with various dipoles like azides or nitrile oxides. beilstein-journals.orgnih.gov

Reactions at the Carbamate Nitrogen

The carbamate functionality itself, particularly the nitrogen atom and the tert-butoxycarbonyl (Boc) group, is central to the chemical utility of this compound, primarily in the context of amine protection and derivatization.

The formation of this compound typically involves the reaction of cinnamylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wordpress.comfishersci.co.uk This reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride.

The primary reaction involving the carbamate nitrogen is the cleavage of the N-C(O) bond for deprotection purposes. As discussed in section 3.3.1.2, this can be achieved via radical cation-mediated processes. More commonly, the Boc group is removed under acidic conditions. fishersci.co.uk Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent leads to the protonation of the carbamate, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to liberate the free cinnamylamine. fishersci.co.ukstackexchange.com

The nitrogen atom of the Boc-protected amine is generally considered non-nucleophilic and non-basic due to the electron-withdrawing nature of the Boc group. Therefore, direct reactions at the nitrogen without deprotection are uncommon. However, the entire Boc-protected amine moiety can be constructed through reactions like the Heck coupling of an aryl halide with N-Boc-allylamine, which provides a route to various Boc-protected cinnamylamines. researchgate.net

N-Alkylation and Acylation Studies

The nitrogen atom of the carbamate group in this compound is generally considered to be non-nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the bulky tert-butoxycarbonyl group. Direct N-alkylation or N-acylation under standard conditions is therefore challenging. However, under strongly basic conditions, deprotonation of the N-H bond can occur, generating a carbamate anion that could, in principle, be alkylated or acylated.

Studies on similar N-substituted carbamates often employ strong bases like sodium hydride (NaH) to facilitate deprotonation, followed by reaction with an alkyl or acyl halide. The success of such reactions is highly dependent on the substrate and reaction conditions, with potential for competing reactions.

In the context of synthesizing N-substituted ureas, which can be conceptually related to N-acylation, methods such as the Hofmann rearrangement of primary amides can generate isocyanate intermediates that subsequently react with amines. organic-chemistry.org While not a direct acylation of a pre-existing carbamate, this highlights a synthetic route to related N-functionalized structures.

General strategies for the N-alkylation of amines, which are precursors to carbamates, have been extensively developed, including methods utilizing transition metal catalysts. sioc-journal.cnrsc.org These approaches, however, are applied before the formation of the carbamate itself.

Table 1: Expected Conditions for N-Alkylation and Acylation of Carbamates

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Potential for low to moderate yield of N-alkylated product. Side reactions are possible. |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCO-X) | Potential for low to moderate yield of N-acylated product. Stability of the starting material and product under these conditions would need to be considered. |

Note: This table is based on general principles of carbamate reactivity and not on specific experimental data for this compound.

Rearrangement Processes

Carbamates are not typically prone to the common classes of molecular rearrangements under neutral or mild conditions. However, rearrangement processes can be key steps in the synthesis of related compounds. For instance, the Curtius, Hofmann, and Lossen rearrangements are classic methods for converting carboxylic acids or their derivatives into amines via an isocyanate intermediate. msu.eduasianpubs.org These rearrangements involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom.

While this compound itself is unlikely to initiate such a rearrangement, its synthesis could potentially involve a Curtius-type reaction starting from a cinnamyl-substituted acyl azide (B81097).

Photochemical and thermochemical rearrangements have been observed in more complex systems containing carbamate-like structures, such as azoxybenzocrowns, leading to a variety of products. mdpi.com The conditions for these rearrangements are typically harsh and may not be directly applicable to a simple acyclic carbamate like this compound without additional activating functional groups.

Cationic rearrangements can occur in systems with suitably positioned leaving groups and unsaturated bonds, but this is not a characteristic reaction of the stable carbamate group itself. msu.edu

Radical-Initiated Reactions

The cinnamyl group of this compound, with its allylic protons and a double bond, is a potential site for radical reactions. Radical-initiated processes could involve hydrogen atom abstraction from the allylic position or addition to the double bond.

The use of radical initiators like di-tert-butyl peroxide (DTBP) is a common strategy to trigger such reactions. organic-chemistry.org For example, tert-butyl radicals, generated from the decomposition of DTBP or other precursors, can initiate a variety of transformations. sioc-journal.cnmdpi.com These include additions to alkenes and hydrogen atom transfer processes.

In a broader context, radical reactions are employed in various synthetic methodologies, such as the Minisci C-H alkylation of N-heteroarenes, where alkyl radicals are generated and react with the substrate. nih.gov While this specific reaction is not directly applicable, it demonstrates the utility of radical intermediates in forming new C-C bonds.

A plausible radical-initiated reaction involving this compound could be an anti-Markovnikov addition of a radical species across the cinnamyl double bond. The stereochemical and regiochemical outcome of such a reaction would depend on the nature of the radical and the reaction conditions.

Table 2: Potential Radical-Initiated Reactions of this compound

| Initiator/Radical Source | Potential Reaction Type | Expected Product |

| Di-tert-butyl peroxide (DTBP) | Allylic Hydrogen Abstraction | Allylic radical intermediate, leading to dimerization or further reaction. |

| Alkyl Radical (R•) | Radical Addition to Alkene | Adduct of the alkyl radical across the cinnamyl double bond. |

| Thiyl Radical (RS•) | Radical Addition to Alkene | Thioether product via addition across the double bond. |

Note: This table presents hypothetical reactions based on the known reactivity of the cinnamyl group and is not based on specific experimental data for this compound.

Tert Butyl Cinnamylcarbamate As a Versatile Synthetic Intermediate

Application as a Protective Group in Organic Synthesis

The most prominent role of the tert-butyl carbamate (B1207046) moiety within tert-butyl cinnamylcarbamate is as a protecting group for amines. slideshare.net The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.comontosight.ai Its popularity stems from its ease of introduction, stability under a variety of reaction conditions, and the facility of its selective removal under acidic conditions. masterorganicchemistry.comchemistrysteps.com

The protection of an amine as a tert-butyl carbamate, such as in this compound, is a common strategy to temporarily deactivate the nucleophilicity and basicity of the amino group. chemistrysteps.com This allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine. The introduction of the Boc group is typically achieved by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org

Several methods have been developed for the N-tert-butoxycarbonylation of amines, showcasing the versatility of this protection strategy. organic-chemistry.org These methods are generally high-yielding and can be performed under mild conditions.

Table 1: Selected Methods for the Protection of Amines with the Boc Group

| Reagent/Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., NaOH, DMAP) | Aqueous or anhydrous solvents | Room temperature or gentle heating | The most common and general method. organic-chemistry.orgwikipedia.org |

| Boc₂O / 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP (acts as both solvent and catalyst) | - | Allows for chemoselective mono-N-Boc protection of various amines; the catalyst is recyclable. organic-chemistry.org |

| Boc₂O / Iodine (catalytic) | Solvent-free | Ambient temperature | An efficient and practical protocol for a variety of aryl and aliphatic amines. organic-chemistry.org |

The Boc group is stable to most nucleophiles and bases, which allows for the use of other protecting groups that are base-labile, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy. organic-chemistry.org

A key advantage of the Boc protecting group is its susceptibility to cleavage under acidic conditions, which regenerates the free amine. acsgcipr.org This deprotection proceeds via the formation of a stable tert-butyl cation. chemistrysteps.com The choice of acid and reaction conditions can be tailored to selectively remove the Boc group in the presence of other acid-sensitive functionalities. acsgcipr.org

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a common reagent for Boc deprotection. masterorganicchemistry.comwikipedia.org However, a variety of other acidic reagents can also be employed, each with its own advantages in terms of selectivity and mildness. organic-chemistry.org

Table 2: Reagents for the Selective Deprotection of Boc-Protected Amines

| Reagent | Conditions | Selectivity and Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Typically in dichloromethane (DCM) | A standard and highly effective method for Boc removal. masterorganicchemistry.comiris-biotech.de |

| Hydrochloric acid (HCl) | In solvents like dioxane or methanol | 4 M HCl in dioxane is effective for the fast and selective deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net |

| Aqueous phosphoric acid | - | An environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.orgorganic-chemistry.org |

| Cerium(III) chloride | - | Allows for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups. organic-chemistry.org |

The generation of the tert-butyl cation during deprotection can sometimes lead to side reactions where it alkylates other nucleophilic sites on the substrate. acsgcipr.org To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org

Role in the Total Synthesis of Complex Organic Molecules

The structural features of this compound, namely the protected amine and the reactive alkene, make it a valuable component in the strategic assembly of complex natural products and other target molecules. nih.govlkouniv.ac.in

The steric bulk of the tert-butyl group in carbamates can play a crucial role in directing the stereochemical outcome of reactions. rsc.org While specific examples focusing solely on this compound are not prevalent, the principle of using bulky protecting groups to influence stereochemistry is well-established. For instance, in radical cyclizations, the presence of a large substituent on the radical-bearing carbon can influence the cis/trans selectivity of the newly formed ring. nih.gov The significant size of the Boc-protected amino group can therefore be exploited to control the facial selectivity of reactions on the nearby double bond or to direct the conformation of the molecule, thereby influencing the stereochemical outcome of subsequent transformations.

Protected amino alcohols and related structures are fundamental building blocks in the synthesis of a vast array of biologically active compounds and complex molecular frameworks. nih.gov this compound, as a protected allylic amine, can serve as a precursor to more elaborate structures. For example, the double bond can be functionalized through various reactions such as epoxidation, dihydroxylation, or metathesis, while the amine remains protected. Following these transformations, the deprotection of the Boc group reveals a new, highly functionalized building block ready for incorporation into a larger molecular assembly. A key intermediate in the synthesis of certain pharmaceuticals, (S)-tert-butyl 4,5-diamino-5-oxopentanoate, highlights the importance of tert-butyl carbamate-protected synthons in constructing complex, stereochemically defined molecules. google.com

Precursor for Advanced Building Blocks

Beyond its role in total synthesis, this compound can be envisioned as a starting material for the creation of novel and advanced building blocks. The reactivity of the cinnamyl system can be harnessed to generate a variety of useful synthetic intermediates. For example, a related compound, tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, has been shown to participate as a diene in Diels-Alder reactions. mdpi.com This demonstrates how a carbamate-containing structure can be a key component in cycloaddition reactions to rapidly build molecular complexity. The cinnamyl double bond in this compound could similarly engage in cycloadditions or other pericyclic reactions, or undergo transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, all while the amine functionality is masked.

Synthesis of Substituted Amines and Amino Acids

The cinnamyl carbamate framework is a key precursor for the synthesis of highly functionalized and enantioenriched amines and their derivatives, which are fundamental building blocks for amino acids. The strategic placement of the carbamate allows it to act as an internal nucleophile or as a directing group, while the alkene provides a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most powerful methods for this transformation is the transition metal-catalyzed asymmetric allylic amination. In these reactions, an achiral cinnamyl precursor, such as a cinnamyl carbonate, reacts with a carbamate nucleophile in the presence of a chiral catalyst to produce branched, carbamate-protected allylic amines with high levels of regio- and enantioselectivity. organic-chemistry.org Iridium-based catalysts have proven particularly effective for this purpose, enabling the use of various carbamates, including tert-butyl carbamate (BocNH2), to generate valuable chiral synthons. organic-chemistry.org These protected amines are direct precursors to more complex substituted amines and can be converted into non-natural amino acids through further functionalization. iranchembook.ir

A palladium-catalyzed asymmetric Heck-type diarylation of cinnamyl carbamates has also been developed. This method allows for the 1,2-diarylation of the alkene, creating products with adjacent stereocenters in a highly controlled manner. nih.gov This transformation provides access to multisubstituted, enantioenriched amine derivatives that are embedded in biologically active motifs. nih.gov

Furthermore, the cinnamyl carbamate system can be functionalized through deprotonation. Studies on related N,N-diethyl cinnamyl carbamates show that treatment with a strong base followed by an electrophile leads to substitution exclusively at the alpha-position to the nitrogen atom. tandfonline.com This reactivity allows for the creation of highly substituted olefins that retain the amine functionality, serving as precursors to complex substituted amines. tandfonline.com

Table 1: Synthesis of Substituted Amine Precursors from Cinnamyl Systems This table presents examples of reactions on cinnamyl systems that yield precursors to substituted amines and amino acids.

| Starting Material Type | Reagent/Catalyst System | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cinnamyl Carbonate | BocNH₂, Iridium catalyst with labile ethylene (B1197577) ligand | Branched N-Boc-protected primary allylic amine | Direct, enantioselective allylation of carbamates without a strong base. | organic-chemistry.org |

| Cinnamyl Carbamate | Diazonium salt, Aromatic boronic acid, Palladium catalyst | 1,2-Diarylated carbamate | Asymmetric regiodivergent Heck-type diarylation to form vicinal stereocenters. | nih.gov |

Generation of Heterocyclic Compounds

The intramolecular reactions of this compound and its derivatives are a powerful strategy for the stereocontrolled synthesis of nitrogen-containing heterocycles. These cyclization reactions take advantage of the proximity of the nucleophilic carbamate and the reactive alkene of the cinnamyl group.

A notable example is the copper-catalyzed aerobic aminooxygenation of cinnamyl N-alkoxycarbamates. acs.orgchemrxiv.orgchemrxiv.org This reaction proceeds through an amidyl radical-promoted cyclization to construct 4-benzoyloxazolidin-2-ones, which are valuable intermediates in the synthesis of non-natural amino acids and their derivatives. acs.orgchemrxiv.org The reaction is efficient and operates under mild conditions, using air as the oxidant. acs.orgnih.gov

Another significant advancement is the highly regio- and enantioselective bromoaminocyclization of (E)-cinnamyl tosylcarbamates. nih.gov Catalyzed by a chiral phosphine (B1218219) oxide-Sc(OTf)₃ complex, this reaction yields a variety of optically active aryl 5-bromo-1,3-oxazinan-2-ones with high yield and enantioselectivity. nih.gov These halogenated heterocycles are versatile intermediates for further synthetic elaboration.

Additionally, gold(I)-catalyzed intramolecular dehydrative amination of allylic alcohols with carbamates has been shown to form five- and six-membered aliphatic nitrogen heterocycles with high enantioselectivity. nih.gov Tethered aza-Wacker cyclizations using N-alkoxy carbamates also produce heterocyclic structures like 1,3-oxazinan-2-ones. chemrxiv.org

Table 2: Synthesis of Heterocyclic Compounds from Cinnamyl Carbamate Derivatives This table summarizes key intramolecular cyclization reactions of cinnamyl carbamate systems to form heterocyclic products.

| Starting Material | Catalyst/Reagent | Heterocyclic Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Cinnamyl N-methoxycarbamate | Cu(OAc)₂, Phenanthroline ligand, Air | 4-Benzoyloxazolidin-2-one | Copper-catalyzed aerobic aminooxygenation | acs.orgchemrxiv.orgnih.gov |

| (E)-Cinnamyl tosylcarbamate | Chiral Phosphine Oxide-Sc(OTf)₃, NBS | (4R,5R,6S)-Aryl-5-bromo-1,3-oxazinan-2-one | Enantioselective Bromoaminocyclization | nih.gov |

| Alkenyl N-alkoxycarbamate | Pd(II)/Cu(II) salts, O₂ | 1,3-Oxazinan-2-one | Tethered Aza-Wacker Cyclization | chemrxiv.org |

| Amino allylic alcohol with carbamate | (S)-DTBM-MeOBIPHEP₂, AgClO₄ | Five- or six-membered N-heterocycle | Gold-catalyzed dehydrative amination | nih.gov |

Development of Novel Synthetic Pathways through its Reactivity Profile

The distinct reactivity of the cinnamyl carbamate scaffold has been instrumental in the development of novel synthetic methodologies. The ability of the system to undergo reactions via different mechanistic manifolds allows for complementary approaches to complex molecules.

The reactivity of cinnamyl carbamates has also led to new strategies for creating acyclic stereocontrol. The palladium-catalyzed asymmetric regiodivergent Heck-type diarylation of cinnamyl carbamates provides a novel route to products containing vicinal stereogenic centers from simple, accessible starting materials. nih.gov This method relies on the stereospecific formation of a transient palladacycle intermediate, showcasing a sophisticated use of the cinnamyl carbamate structure to control complex bond formations. nih.gov

Finally, the ability to use the carbamate group to direct reactivity on the allylic backbone represents another innovative pathway. The sequential deprotonation and electrophilic trapping of N,N-diethyl cinnamyl carbamate demonstrates that the system can be selectively functionalized at two different positions (α and γ). tandfonline.com This generates highly substituted vinylsilanes, which are themselves versatile intermediates for further synthetic elaboration, highlighting how the reactivity profile of the cinnamyl carbamate unit can be exploited to build molecular complexity in a controlled manner. tandfonline.com

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For tert-butyl cinnamylcarbamate, these calculations involve solving the Schrödinger equation for the molecule's electronic structure to find its most stable geometric arrangement, known as the optimized geometry.

The process identifies the lowest energy conformer by systematically exploring the potential energy surface of the molecule. This involves calculating the energy for various rotations around single bonds, such as the C-O and C-N bonds of the carbamate (B1207046) group and the C-C single bonds of the cinnamyl fragment. The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. This theoretical structure is crucial for understanding the molecule's physical properties and how it interacts with other chemical species.

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound

| Parameter | Functional Group | Calculated Value | Significance |

| Bond Length | C=O (carbonyl) | ~1.22 Å | Indicates the double bond character, crucial for reactivity. |

| C-N (amide) | ~1.36 Å | Shorter than a typical C-N single bond, suggesting partial double bond character due to resonance. | |

| C=C (alkene) | ~1.34 Å | Typical double bond length, a key site for addition reactions. | |

| Bond Angle | O-C-N (carbamate) | ~125° | Reflects the sp² hybridization of the central carbon. |

| Dihedral Angle | C-O-C-C | Varies | Determines the spatial orientation of the tert-butyl group relative to the cinnamyl chain, influencing steric hindrance. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would produce and are based on typical values for these functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can construct a complete energy profile for a proposed reaction mechanism. This is particularly useful for catalyzed reactions where intermediates may be transient and difficult to detect experimentally. mdpi.com

Studies on the synthesis of related carbamates using transition metal catalysts have demonstrated the power of this approach. For instance, DFT calculations have been used to investigate the Pd(PPh₃)₄-catalyzed formation of other carbamates. mdpi.comresearchgate.net These studies propose detailed mechanistic pathways that often involve:

Ligand Dissociation: Initial steps where phosphine (B1218219) ligands dissociate from the metal center to create a catalytically active species.

Intermediate Formation: The alcohol and isocyanate precursors coordinate to the metal catalyst.

Key Transformations: The catalyst facilitates critical steps such as dehydrogenation or elimination. researchgate.net

Product Formation and Catalyst Regeneration: The final carbamate is released, and the catalyst returns to its initial state.

Table 2: Example Energy Profile from a Computational Study of a Pd-Catalyzed Carbamate Synthesis

| Pathway Component | Calculated Energy Change | Thermodynamic Implication |

| Pathway 1 | -84.7 kcal/mol | Thermodynamically favorable route. mdpi.comresearchgate.net |

| Pathway 2 (Initial) | +90.1 kcal/mol | Initial steps are energetically unfavorable. mdpi.comresearchgate.net |

| Overall Reaction (Net) | -238.7 kcal/mol | The combined process is highly exergonic and feasible. mdpi.comresearchgate.net |

Source: Data adapted from computational studies on a related carbamate synthesis. mdpi.comresearchgate.net

Furthermore, DFT calculations were performed on the [2+2] photocycloaddition reaction involving this compound itself, highlighting how computational methods can be directly applied to understand its reactivity in complex organic transformations. uni-regensburg.de

Prediction of Reactivity and Selectivity

Theoretical calculations can predict how and where a molecule is likely to react. This is often achieved by analyzing the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile (electron donor). Regions of the molecule with a high HOMO density are prone to electrophilic attack.

LUMO: Represents the lowest energy location for an incoming electron and indicates the molecule's ability to act as an electrophile (electron acceptor). Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests higher reactivity.

Another tool is the Molecular Electrostatic Potential (ESP) map, which illustrates the charge distribution across the molecule. Red regions indicate electron-rich areas (negative potential), which are attractive to electrophiles, while blue regions signify electron-poor areas (positive potential), which are attractive to nucleophiles. For this compound, the ESP would likely show negative potential around the carbonyl oxygen and the phenyl ring, and positive potential near the amide proton.

Table 3: Illustrative Frontier Molecular Orbital Data for Reactivity Prediction

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The alkene C=C bond and phenyl ring are likely to contribute significantly, making them sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The carbonyl carbon of the carbamate group is a likely electrophilic center, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO). | A smaller gap would suggest higher reactivity in reactions like cycloadditions. |

Stereochemical Analysis Using Computational Methods

Many chemical reactions can produce multiple stereoisomers. Computational methods are exceptionally useful for predicting and explaining the stereochemical outcome of a reaction. By calculating the activation energies of the transition states leading to different stereoisomers (e.g., R vs. S enantiomers or syn vs. anti diastereomers), researchers can predict which isomer will be formed preferentially.

Table 4: Example of Stereochemical Prediction from a Computational Study of an Allyl Carbamate Formation

| Pathway | Rate-Determining Step | Overall Activation Barrier (kcal/mol) | Predicted Outcome |

| (S)-Pathway | Nucleophilic Attack | 17.6 | Favored pathway, major product. acs.org |

| (R)-Pathway | Oxidative Addition | 20.3 | Disfavored pathway, minor product. acs.org |

Source: Data from a DFT study on an iridium-catalyzed enantioselective reaction. acs.org

These types of analyses are directly applicable to reactions involving this compound, especially in asymmetric synthesis, to understand the origins of stereoselectivity. uni-regensburg.de

Spectroscopic Property Simulations for Structural Characterization

Computational chemistry can accurately predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations provide a powerful tool for structural verification. By comparing a theoretically calculated spectrum with an experimentally measured one, scientists can confirm the identity and structure of a synthesized compound.

NMR Simulation: Calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. A strong correlation between the predicted and experimental shifts provides high confidence in the assigned structure. Experimental NMR data for this compound is available and can be used for such comparisons. mit.edu

IR Simulation: Theoretical calculations can determine the vibrational frequencies of a molecule's bonds. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to specific vibrational modes (e.g., C=O stretch, N-H bend), aiding in the confirmation of functional groups.

Table 5: Hypothetical Comparison of Experimental and Simulated ¹H NMR Data for this compound

| Proton Environment | Experimental Shift (ppm) (Typical) | Simulated Shift (ppm) | Correlation |

| Phenyl (ortho, meta, para) | 7.20 - 7.40 | 7.15 - 7.35 | High |

| Vinyl (=CH-Ph) | ~6.65 | ~6.60 | High |

| Vinyl (-CH=CH-CH₂) | ~6.25 | ~6.20 | High |

| Methylene (-CH₂-N) | ~3.90 | ~3.85 | High |

| tert-Butyl (-C(CH₃)₃) | ~1.48 | ~1.50 | High |

Note: Experimental values are typical for this compound structure. Simulated values are hypothetical but represent the expected high correlation from a successful simulation.

Structural Modification and Derivatization Studies

Systematic Variation of the Cinnamyl Moiety

Modifications to the cinnamyl group, particularly the aromatic ring, have been a key area of study to understand how electronic and steric factors influence the molecule's behavior.

The reactivity of the cinnamyl moiety is significantly influenced by the nature of substituents on the benzene (B151609) ring. Substituents can either donate or withdraw electron density from the ring, which in turn affects the reactivity of the entire cinnamyl system. libretexts.org Electron-donating groups, such as alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgmdpi.com Conversely, electron-withdrawing groups, like nitro or halogen groups, decrease the ring's electron density, deactivating it towards electrophilic substitution but potentially activating it for nucleophilic substitution. libretexts.orglibretexts.org

Studies on related cinnamyl systems have demonstrated these principles. For instance, in electrophilic substitution reactions involving N,N-diethyl cinnamyl carbamate (B1207046), the position of substitution is influenced by steric effects. tandfonline.com Silylation occurs at the γ-position, and subsequent reaction with another electrophile happens at the α-position, leading to the (E)-alkene. tandfonline.com Research on benzoquinone derivatives has also shown that electron-withdrawing substituents, such as chlorine, enhance reactivity towards nucleophiles compared to electron-donating substituents like methyl and tert-butyl groups. nih.gov This increased reactivity is attributed to the stabilization of the transition state during nucleophilic attack. nih.gov

The following table summarizes the expected effect of various substituents on the reactivity of the cinnamyl ring in tert-butyl cinnamylcarbamate based on general principles of organic chemistry.

Table 1: Predicted Effects of Substituents on Cinnamyl Moiety Reactivity

| Substituent | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Activating |

| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating |

| -H (Hydrogen) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing (Inductive) | Deactivating |

The double bond in the cinnamyl portion of this compound allows for the existence of E and Z stereoisomers. studymind.co.ukchemistrystudent.com The 'E' isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the 'Z' isomer (zusammen, meaning together) has them on the same side. docbrown.infochemguide.co.uk For this compound, the phenyl group and the CH₂NHBoc group are the substituents on the double bond.

While specific studies on the isolation and differential reactivity of the E/Z isomers of this compound are not extensively detailed in the provided results, research on analogous systems highlights the importance of this stereoisomerism. For example, in the case of N,N-diethyl cinnamyl carbamate, the E and Z isomers can be separated. tandfonline.com However, they often react to form the same product because the intermediate anion is delocalized, with substitution occurring at the less sterically hindered position to give the (E)-alkene as the final product. tandfonline.com This suggests that while the initial stereochemistry can be defined, it may not always be retained throughout a reaction sequence. The relative stability and reactivity of E and Z isomers are crucial factors in determining the outcome of chemical transformations. srce.hr

Modifications at the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org Modifications to this part of the molecule can significantly alter its properties.

The tert-butyl group can be replaced with other alkyl or functional groups to modulate the properties of the carbamate. A variety of carbamate protecting groups exist, each with different cleavage conditions. google.com For example, the benzyl (B1604629) carbamate (Cbz) group is removed by hydrogenolysis, while the allyl carbamate (Alloc) group is cleaved using palladium catalysts. google.com

Research has shown that changing the alkyl group affects the outcome of certain reactions. In a study involving the reaction of various alkyl cinnamyl ethers with chlorosulfonyl isocyanate, different carbamate products were formed. koreascience.kr While ethers with smaller alkyl groups like methyl and benzyl yielded the corresponding carbamates, the use of cinnamyl t-butyl ether did not produce the expected tert-butyl carbamate. koreascience.kr Instead, it resulted in the formation of cinnamyl carbamate, indicating a different reaction pathway influenced by the bulky tert-butyl group. koreascience.kr This demonstrates that the nature of the alkyl group is a critical determinant of reactivity.

Table 2: Common Carbamate Protecting Groups and Their Cleavage Conditions

| Protecting Group | Structure | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂C₆H₅ | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)OCH₂-Fmoc | Basic conditions (e.g., Piperidine) |

The tert-butyl group is known for exerting significant steric hindrance. mdpi.comudg.edursc.org This bulkiness can shield nearby reactive sites from attack, influencing the regioselectivity and stereoselectivity of reactions. mdpi.comtandfonline.com For example, the steric bulk of a diisopropyl carbamate group was found to block a reactive site to a much greater extent than a diethyl carbamate group. tandfonline.com Similarly, the tert-butyl group in this compound can influence the approach of reagents to the nitrogen atom and the adjacent carbonyl group.

Electronically, the tert-butyl group is considered electron-donating through an inductive effect. mdpi.com This can increase the electron density on the adjacent oxygen and nitrogen atoms of the carbamate group. This electronic effect can influence the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. The interplay of these steric and electronic effects is crucial in determining the chemical behavior of the molecule. chemrxiv.org For instance, the stability of the tert-butyl cation, which is formed during the acidic cleavage of the Boc group, is a key reason for the widespread use of this protecting group. organic-chemistry.org

Development of Hybrid Molecules Incorporating the Cinnamylcarbamate Scaffold

The concept of creating hybrid molecules involves combining two or more pharmacologically relevant scaffolds to produce a new molecule with potentially enhanced or novel biological activities. nih.govrsc.org The cinnamylcarbamate scaffold has been utilized in the development of such hybrid molecules. nih.govkoreascience.kr By attaching other bioactive moieties to the this compound framework, researchers aim to create multifunctional molecules that can interact with multiple biological targets. nih.govmdpi.com

For example, derivatives of tert-butyl carbazate (B1233558) have been used to synthesize new heterocyclic compounds like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to possess a range of biological activities. orientjchem.org Similarly, tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net These studies exemplify the strategy of using a core scaffold, which could be conceptually similar to this compound, and functionalizing it to explore new chemical and biological space. The development of hybrid molecules is a growing area of research aimed at creating more effective and specific therapeutic agents. nih.gov

Structure-Reactivity Relationships in Modified Systems

The reactivity of this compound and its modified analogues is profoundly influenced by the interplay of steric and electronic factors inherent to their molecular structure. Structure-reactivity relationships describe how the spatial arrangement of atoms and the distribution of electron density within the molecule dictate the outcome and rate of chemical reactions. wikipedia.orglumenlearning.com In systems derived from this compound, the bulky tert-butyl group and modifications to the cinnamyl backbone are primary determinants of reactivity.

Research into these relationships often involves systematic modifications of the parent structure and subsequent analysis of their effects on specific reactions. Key factors influencing reactivity include steric hindrance, which is the slowing of chemical reactions due to the physical bulk of substituents, and electronic effects, where substituents either donate or withdraw electron density from the reaction center. wikipedia.orgmasterorganicchemistry.comlibretexts.org The tert-butyl group, in particular, is known for exerting significant steric hindrance, which can prevent or slow reactions that might otherwise occur with smaller functional groups. fiveable.me

A study investigating the reaction of various cinnamyl alkyl ethers with chlorosulfonyl isocyanate (CSI) provides a clear example of structure-reactivity relationships. The objective was to synthesize carbamates with different protecting groups. The results demonstrated that the nature of the alkyl group on the ether starting material directly influenced the reaction pathway. koreascience.kr While less sterically demanding ethers like cinnamyl methyl ether and cinnamyl benzyl ether produced the expected carbamates, the reaction with cinnamyl t-butyl ether followed a different course. koreascience.kr Instead of yielding the anticipated t-butyl carbamate, the reaction unexpectedly produced cinnamyl carbamate, indicating that the steric bulk of the tert-butyl group hindered the expected mechanism and favored an alternative pathway. koreascience.kr

| Cinnamyl Ether Alkyl Group (R) | Primary Product | Observation |

|---|---|---|

| Methyl (Me) | Mixture of methyl carbamate regioisomers | Expected carbamate formation occurred. koreascience.kr |

| iso-Propyl (iPr) | iso-Propyl carbamate (sole product) | Reaction proceeded as expected. koreascience.kr |

| Benzyl (Bn) | Mixture of benzyl carbamate regioisomers | Steric hindrance from the benzyl group led to a decrease in the internal carbamate isomer. koreascience.kr |

| tert-Butyl (t-Bu) | Cinnamyl carbamate | The expected t-butyl carbamate was not formed; an alternative reaction pathway was observed due to high steric hindrance. koreascience.kr |

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role in determining the reactivity of the aromatic ring and adjacent functional groups. libretexts.orgstudymind.co.uk While the tert-butyl group is primarily known for its steric bulk, it also acts as a weak electron-donating group through induction. libretexts.org To understand the distinct contributions of steric versus electronic effects, studies often compare tert-butyl analogues with derivatives containing strongly electron-withdrawing groups of similar size, such as the trifluoromethyl (CF₃) or pentafluorosulfanyl (SF₅) groups. rsc.org

In a comparative study on a series of pyrazole-based cannabinoid receptor ligands, researchers synthesized and evaluated analogues containing a tert-butyl, CF₃, or SF₅ group. rsc.org This allowed for a direct assessment of how replacing a bulky, sterically-hindering group (tert-butyl) with strongly electron-withdrawing groups impacted biological reactivity, measured as receptor binding affinity (Kᵢ) and lipophilicity (log P). rsc.org The results showed that the SF₅-substituted ligands generally had higher lipophilicity than the CF₃ versions but lower than the tert-butyl analogues. rsc.org Furthermore, the electronically different SF₅ and CF₃ compounds were found to be neutral antagonists, demonstrating that the electronic nature of the substituent dictates functional activity at the receptor. rsc.org Such studies confirm that both steric and electronic properties are critical drivers of a molecule's biological function. rsc.org

| Substituent Group | Primary Characteristic | Observed Effect on Lipophilicity (log P) | Receptor Interaction Profile |

|---|---|---|---|

| tert-Butyl (t-Bu) | Sterically bulky, weakly electron-donating. libretexts.org | Highest lipophilicity among the analogues. rsc.org | Serves as a bulky aliphatic reference group. rsc.org |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing. rsc.org | Lower lipophilicity than t-Bu analogues. rsc.org | Acted as a CB₁ neutral antagonist. rsc.org |

| Pentafluorosulfanyl (SF₅) | Strongly electron-withdrawing. rsc.org | Higher lipophilicity than CF₃ but lower than t-Bu analogues. rsc.org | Acted as a CB₁ neutral antagonist, confirming its role as a CF₃ bioisostere. rsc.org |

The influence of the tert-butyl group extends to other reaction types, such as cycloadditions. In a computational study of [2+2] cycloaddition reactions, the thermodynamic driving force was compared for derivatives with and without a tert-butyl substituent. uni-regensburg.de The investigation found that the reaction was exothermic for the N-tert-butyl derivative, indicating it was thermodynamically favorable. uni-regensburg.de In contrast, the reaction for the unsubstituted analogue was endothermic, highlighting that the presence of the bulky group can significantly alter the energetic landscape and favorability of a reaction. uni-regensburg.de

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, tert-butyl cinnamyl(4-oxobutyl)carbamate, run in deuterochloroform (CDCl₃), the protons of the cinnamyl group and the tert-butyl group exhibit characteristic chemical shifts. uva.nl The aromatic protons of the cinnamyl group typically appear in the downfield region, while the protons of the tert-butyl group are observed as a sharp singlet in the upfield region, usually around 1.4-1.5 ppm. uva.nlrsc.org The vinylic protons of the cinnamyl moiety also show distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For tert-butyl cinnamyl(4-oxobutyl)carbamate, the carbonyl carbon of the carbamate (B1207046) group is typically found around 155 ppm. uva.nl The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic resonances around 80 ppm and 28 ppm, respectively. uva.nlrsc.org The carbons of the phenyl group and the double bond of the cinnamyl group also show signals in the aromatic and olefinic regions of the spectrum. uva.nl

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of a compound. uni-rostock.dehilarispublisher.com For a related compound, tert-butyl cinnamyl(4-oxobutyl)carbamate (C₁₈H₂₅NO₃), the calculated exact mass was 303.1834, and the found mass was 303.1829, confirming its elemental composition. uva.nl This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Analysis: Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used in mass spectrometry. nih.gov The fragmentation pattern of tert-butyl cinnamylcarbamate under mass spectrometric conditions provides valuable structural information. The tert-butyl group is known to be a stable carbocation, often resulting in a prominent peak at m/z 57. openstax.org The fragmentation of the cinnamyl moiety and the carbamate linkage will also produce characteristic fragment ions. miamioh.edulibretexts.org The unimolecular fragmentation of ionized tert-butylnaphthalenes, which has been studied in detail, shows that the primary fragmentation is the loss of a methyl radical from the tert-butyl group. researchgate.net Similar fragmentation pathways can be expected for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com